N-Methyl-4-nitrobenzamide
Description
Significance and Research Context of Aromatic Amides
Aromatic amides are a significant class of organic compounds characterized by an amide group (-CONH-) directly attached to an aromatic ring. numberanalytics.comnumberanalytics.com This structural feature is foundational to their importance across various scientific fields. numberanalytics.com
The importance of aromatic amides stems from several key aspects:
Pharmaceuticals: The aromatic amide moiety is a common feature in many biologically active molecules and pharmaceutical drugs, where it is often crucial for the molecule's therapeutic activity. numberanalytics.comnumberanalytics.com
Materials Science: These compounds serve as monomers for high-performance polymers. For instance, aramids, a class of aromatic polyamides, are known for their exceptional strength and thermal stability. numberanalytics.com
Organic Synthesis: Due to their specific reactivity, aromatic amides are valuable as intermediates in the synthesis of more complex organic molecules, including natural products. numberanalytics.comnumberanalytics.com The amide bond itself is one of the most important functional groups in organic chemistry and biochemistry. researchgate.net
The reactivity of aromatic amides can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in N-Methyl-4-nitrobenzamide, can significantly influence the electronic properties of the molecule, making the aromatic ring susceptible to certain types of reactions.
Historical Overview of Academic Research on the this compound Scaffold
Research into the this compound scaffold is an extension of the broader historical development of benzamide (B126) chemistry, which began in the 19th century. The introduction of nitro groups to the benzamide structure became a focus in the mid-20th century, largely driven by interest in their strong electron-withdrawing properties.
Early and common synthetic routes to this compound involved the reaction of 4-Nitrobenzoic acid with methylamine (B109427). A typical procedure first involves converting 4-Nitrobenzoic acid to its more reactive derivative, 4-nitrobenzoyl chloride, by treating it with thionyl chloride (SOCl₂). The subsequent reaction of this acid chloride with methylamine yields this compound. While effective, this traditional method presented challenges such as the corrosive nature of thionyl chloride. Later research focused on developing improved, higher-yield, and more environmentally benign synthesis methods, such as those using catalytic systems.
Scope and Objectives of Contemporary Scholarly Inquiry into the Compound
Current research on this compound primarily focuses on its utility as a versatile building block in organic synthesis and its potential applications in medicinal chemistry.
Role as a Synthetic Intermediate: The compound's structure, with its reactive nitro and amide groups, makes it a valuable intermediate. lookchem.com The nitro group is particularly important as it can be readily transformed into other functional groups. A key reaction is the reduction of the nitro group to an amino group (-NH₂), which converts this compound into N-Methyl-4-aminobenzamide. This transformation opens up pathways to a wide array of other derivatives.
The table below outlines some key chemical reactions involving this compound as a starting material or intermediate.
| Reaction Type | Reagents | Product | Significance |
| Nitro Group Reduction | H₂/Pd-C or Sodium dithionite (B78146) (Na₂S₂O₄) | N-Methyl-4-aminobenzamide | Creates a precursor for further synthesis. |
| Amide Hydrolysis | 6M HCl, reflux | 4-Nitrobenzoic acid | Cleavage of the N-methylamide bond. |
| Nucleophilic Aromatic Substitution | Methoxide (CH₃O⁻) | N-Methyl-4-methoxybenzamide | Demonstrates the reactivity of the nitro-activated ring. |
Investigations in Medicinal Chemistry: The nitroaromatic scaffold is present in various bioactive molecules. nih.gov Research has explored nitrobenzamide derivatives for a range of potential biological activities. researchgate.netmdpi.com For example, the structural motif of a nitro group at the para-position on a benzamide core is a feature in some compounds investigated as prodrugs in cancer therapy research. mdpi.com The nitro group can be reduced by specific enzymes, like nitroreductases, to generate active metabolites. While this compound itself is primarily a synthetic precursor, its derivatives are subjects of such investigations. For instance, related nitrobenzamide structures have been studied for their interactions with phosphodiesterase enzymes and for potential antimicrobial properties.
Structural and Spectroscopic Analysis: Detailed characterization of this compound and its derivatives is crucial for understanding their reactivity. Techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry are routinely used to confirm the structure of newly synthesized compounds. nih.govresearchgate.net X-ray crystallography studies have provided insights into the molecular geometry, revealing a generally planar structure and how the molecules pack in a crystal lattice.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWAQQSVGQEZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324490 | |
| Record name | N-Methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2585-23-1 | |
| Record name | 2585-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Methyl 4 Nitrobenzamide
Established Synthetic Pathways for N-Methyl-4-nitrobenzamide
The primary and most traditional method for synthesizing this compound is a two-step process that begins with 4-nitrobenzoic acid.
Classical Two-Step Synthesis via Acyl Chloride Intermediate
This conventional route involves the initial conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation.
The first step is the activation of 4-nitrobenzoic acid to its corresponding acyl chloride, 4-nitrobenzoyl chloride. This transformation is typically achieved by reacting 4-nitrobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose, often requiring reflux conditions to drive the reaction to completion. An alternative and also effective reagent is phosphorus pentachloride (PCl₅). prepchem.comtandfonline.com The use of thionyl chloride is particularly convenient as it can produce near-quantitative yields of the acyl chloride. tandfonline.com
The general reaction is as follows:
C₇H₅NO₄ + SOCl₂ → C₇H₄ClNO₃ + SO₂ + HCl
This reaction converts the less reactive carboxylic acid into the highly reactive acyl chloride, which is susceptible to nucleophilic attack. The product, 4-nitrobenzoyl chloride, is a solid with a melting point of approximately 73-75°C. prepchem.comsigmaaldrich.comthomassci.com
Table 1: Reagents for the Formation of 4-Nitrobenzoyl Chloride
| Starting Material | Reagent | Key Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux | 4-Nitrobenzoyl Chloride | Near quantitative tandfonline.com |
| 4-Nitrobenzoic Acid | Phosphorus Pentachloride (PCl₅) | Heating on a water bath | 4-Nitrobenzoyl Chloride | 90% prepchem.com |
The second step is the amidation of the newly formed 4-nitrobenzoyl chloride. This is achieved by reacting it with methylamine (B109427) (CH₃NH₂). This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758). mdpi.com The reaction proceeds readily due to the high reactivity of the acyl chloride.
The reaction is as follows:
C₇H₄ClNO₃ + CH₃NH₂ → C₈H₈N₂O₃ + HCl
The excess methylamine or another base is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org This prevents the protonation of the methylamine nucleophile, which would render it unreactive. The resulting product is this compound.
Exploration of Alternative Synthetic Routes and Methodological Advancements
While the classical two-step synthesis is reliable, researchers have explored alternative methods to improve efficiency, reduce waste, and simplify procedures.
Alternative strategies can involve different starting materials and reaction sequences. For instance, a method involving the chlorination of 4-nitrotoluene (B166481) followed by amination has been reported to produce this compound in high purity and yield. Another approach starts with 4-chloro-3-nitrobenzoic acid, which is first reacted with methylamine to form 4-methylamino-3-nitrobenzoic acid. This intermediate is then converted to the acyl chloride using thionyl chloride, followed by a final reaction with methylamine to yield the N-methyl-4-(methylamino)-3-nitrobenzamide. google.com This multi-step process demonstrates the versatility of chlorination and amination reactions in building complex benzamide (B126) structures.
Direct amidation of carboxylic acids without the prior formation of an acyl chloride is a more atom-economical and environmentally benign approach. diva-portal.org These methods typically require a catalyst to facilitate the reaction between the less reactive carboxylic acid and the amine.
Various catalysts have been investigated for the direct synthesis of amides from carboxylic acids. Boric acid, in combination with additives like polyethylene (B3416737) glycol (PEG-400), has been shown to catalyze the amidation of 4-nitrobenzoic acid. researchgate.netresearchgate.net The reaction of 4-nitrobenzoic acid with ammonia (B1221849) in the presence of tetrabutoxytitanium and boric acid with PEG-400 has also been reported to give high yields of 4-nitrobenzamide (B147303). researchgate.net Other catalytic systems, including those based on zirconium and hafnium, have also been developed for direct amidation reactions under mild conditions. diva-portal.orgmdpi.com These catalytic methods avoid the use of harsh chlorinating agents like thionyl chloride, which can cause corrosion and produce hazardous byproducts.
Table 2: Catalysts for Direct Amidation of 4-Nitrobenzoic Acid
| Catalyst System | Amine Source | Key Features |
|---|---|---|
| Boric Acid + PEG-400 | Ammonia | High yield researchgate.netresearchgate.net |
| Tetrabutoxytitanium + Boric Acid + PEG-400 | Ammonia | High yield researchgate.net |
| Zirconium or Hafnium complexes | Various amines | Mild reaction conditions diva-portal.orgmdpi.com |
Advanced Synthetic Approaches to this compound Derivatives and Analogues
Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide
A high-yield, three-step synthesis for N-Methyl-4-(methylamino)-3-nitrobenzamide has been developed, achieving a total yield of up to 97.5%. google.com The process utilizes readily available and cost-effective raw materials.
The synthesis proceeds as follows:
Formation of 4-methylamino-3-nitrobenzoic acid : 4-chloro-3-nitrobenzoic acid is reacted with methylamine. google.com
Acyl Chloride Formation : The resulting 4-methylamino-3-nitrobenzoic acid undergoes an acyl chlorination reaction with thionyl chloride (SOCl₂) to produce 4-(methylamino)-3-nitrobenzoyl chloride. google.combiosynth.com
Final Amidation : The 4-(methylamino)-3-nitrobenzoyl chloride is then reacted with methylamine to yield the final product, N-methyl-4-(methylamino)-3-nitrobenzamide. google.com
The reaction conditions for the final step involve using dichloromethane as a solvent and a 25% aqueous methylamine solution, with the reaction proceeding for 0.5 hours under magnetic stirring at room temperature. google.com
| Step | Starting Material | Reagent(s) | Product |
| 1 | 4-chloro-3-nitrobenzoic acid | Methylamine | 4-methylamino-3-nitrobenzoic acid |
| 2 | 4-methylamino-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 4-(methylamino)-3-nitrobenzoyl chloride |
| 3 | 4-(methylamino)-3-nitrobenzoyl chloride | Methylamine | N-methyl-4-(methylamino)-3-nitrobenzamide |
Table 1: Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide
Synthesis of N-Methyl-2-fluoro-4-nitrobenzamide
N-Methyl-2-fluoro-4-nitrobenzamide is a key intermediate in the preparation of Enzalutamide, a second-generation anti-androgen medication. researchgate.net An efficient synthesis has been reported that avoids highly toxic reagents like chromium trioxide. researchgate.net
The synthetic pathway involves three main stages:
Oxidation : 2-fluoro-4-nitrotoluene (B45272) is oxidized using potassium permanganate (B83412) (KMnO₄) in the presence of a phase transfer catalyst (such as tetrabutylammonium (B224687) bromide) to produce 2-fluoro-4-nitrobenzoic acid with a 74% yield. researchgate.netgoogle.com
Chlorination and Amination : The 2-fluoro-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride and then reacted with methylamine gas. google.com This two-part step produces N-methyl-2-fluoro-4-nitrobenzamide in a high yield of 95%. researchgate.net
Reduction (Optional) : For the synthesis of the Enzalutamide intermediate, the nitro group of N-methyl-2-fluoro-4-nitrobenzamide is subsequently reduced to an amino group via hydrogenation using a Palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com This step affords 4-amino-2-fluoro-N-methyl-benzamide in 98% yield. researchgate.net
This method represents a cleaner, environmentally friendlier production technology suitable for large-scale preparation. google.com
| Step | Starting Material | Reagent(s) | Product | Yield |
| 1 | 2-fluoro-4-nitrotoluene | KMnO₄, Phase Transfer Catalyst | 2-fluoro-4-nitrobenzoic acid | 74% researchgate.net |
| 2 | 2-fluoro-4-nitrobenzoic acid | 1. SOCl₂ 2. Methylamine | N-methyl-2-fluoro-4-nitrobenzamide | 95% researchgate.net |
| 3 | N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | 4-amino-2-fluoro-N-methyl-benzamide | 98% researchgate.net |
Table 2: Synthesis of N-Methyl-2-fluoro-4-nitrobenzamide and its reduction.
Synthetic Routes to N-{[(4-Nitrophenyl)amino]methyl}benzamide
The synthesis of the analogue N-{[(4-Nitrophenyl)amino]methyl}benzamide is achieved through the benzamidomethylation of 4-nitroaniline (B120555). mdpi.comresearchgate.net The procedure involves reacting finely ground 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in an aqueous solution containing a small amount of triethylamine. mdpi.com
A key challenge in this synthesis is the low reactivity of 4-nitroaniline, which is attributed to the electron-withdrawing effect of the para-nitro group. mdpi.com This issue is overcome by using an excess of the (benzamidomethyl)triethylammonium chloride salt. mdpi.com The reaction mixture is stirred at room temperature for 24 hours, after which a yellow precipitate of the product forms. mdpi.com The product can be isolated by vacuum filtration with a reported yield of 94%. mdpi.com The structure of the compound has been confirmed using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy. mdpi.comresearchgate.net
Fundamental Reaction Mechanisms and Chemical Reactivity of this compound
The chemical reactivity of this compound is primarily dictated by its three functional components: the nitro group, the aromatic ring, and the amide linkage.
Key reactions include:
Reduction of the Nitro Group : The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). evitachem.comevitachem.com This transformation is typically accomplished using reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd) or iron powder in an acidic medium. evitachem.com This reaction yields N-Methyl-4-aminobenzamide.
Nucleophilic Aromatic Substitution : The nitro group is a strong activating group for nucleophilic aromatic substitution, allowing it to be replaced by various nucleophiles under appropriate reaction conditions.
Amide Hydrolysis : The amide bond can be cleaved via hydrolysis under either acidic or basic conditions to yield 4-nitrobenzoic acid and methylamine. evitachem.com Studies on the acid-catalyzed hydrolysis of related 4-substituted N-methyl-N-nitrobenzamides in sulphuric acid reveal complex mechanistic pathways. rsc.org At acidities below approximately 5 mol dm⁻³ H₂SO₄, a non-catalyzed pathway consistent with thermal rearrangement is observed. rsc.org However, at higher acidities (>5 mol dm⁻³ H₂SO₄), the mechanism shifts to an A_Ac1 pathway. rsc.org This A_Ac1 mechanism involves a pre-equilibrium protonation of the substrate, followed by a rate-limiting cleavage of the amide C–N bond to form a benzoyl cation. rsc.org
| Reaction Type | Functional Group | Reagents/Conditions | Product(s) |
| Nitro Group Reduction | -NO₂ | H₂/Pd or Fe/acid | N-Methyl-4-aminobenzamide |
| Nucleophilic Aromatic Substitution | -NO₂ on Benzene (B151609) Ring | Various Nucleophiles | Substituted N-Methylbenzamide |
| Amide Hydrolysis | -C(O)NHCH₃ | Acid or Base, H₂O | 4-nitrobenzoic acid, Methylamine |
Table 3: Fundamental Reactions of this compound
Reduction Reactions of the Nitro Group
The nitro group of this compound is a key functional group that can be readily transformed into an amino group, providing a gateway to a variety of other derivatives. The reduction can be accomplished through several methods, with catalytic hydrogenation and sodium dithionite-mediated reduction being prominent examples.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. The reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).
The mechanism of this transformation is understood to proceed through a sequential electron and proton transfer process on the surface of the catalyst. For this compound, the process begins with the adsorption of the nitro group onto the palladium surface. This is followed by a stepwise reduction, initially forming the corresponding nitroso derivative (N-Methyl-4-nitrosobenzamide). This intermediate is highly reactive and is further reduced to a hydroxylamine (B1172632) species (N-Methyl-4-(hydroxyamino)benzamide). nih.gov This N-phenylhydroxylamine intermediate has been observed in mechanistic studies of nitrobenzene (B124822) hydrogenation. nih.gov Finally, the hydroxylamine intermediate undergoes the last reduction step to yield the primary amine, N-Methyl-4-aminobenzamide. This method is valued for its high selectivity, often proceeding under mild conditions without causing over-reduction or unwanted side reactions. The process provides a clean and environmentally friendly route compared to older methods that used reagents like iron powder, which generated significant metal pollution. researchgate.net
Table 1: Reduction of this compound via Catalytic Hydrogenation
| Reducing Agent | Conditions | Product | Reported Yield | Key Findings |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 20°C, 12 hr | N-Methyl-4-aminobenzamide | 84% | High selectivity under mild conditions; proceeds via nitroso and hydroxylamine intermediates. |
An alternative to catalytic hydrogenation is the use of chemical reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄). This method is particularly useful in aqueous media and is effective for converting nitro groups to amines. The mechanism of reduction by sodium dithionite is distinct from catalytic hydrogenation and proceeds through a radical pathway.
In aqueous solution, sodium dithionite can dissociate to form the highly reducing sulfur dioxide radical anion (SO₂·⁻). researchgate.net This radical species acts as a single-electron donor to the nitro group of this compound. The transfer of an electron initiates the reduction sequence. This radical mechanism has been validated by techniques such as Electron Spin Resonance (ESR) spectroscopy. The reaction is often performed in a basic aqueous medium, and its effectiveness has been demonstrated in the synthesis of various amino compounds from their nitro precursors. unifi.it Studies on related nitrobenzamides show that sodium dithionite can be used in a one-pot procedure to reduce the nitro group, facilitating subsequent cyclization reactions. organic-chemistry.orgresearchgate.net
Table 2: Reduction of this compound via Sodium Dithionite
| Reducing Agent | Conditions | Product | Reported Yield | Key Findings |
|---|---|---|---|---|
| Na₂S₂O₄/NaOH | 50°C, aqueous medium | N-Methyl-4-aminobenzamide | >90% | Effective conversion via a radical mechanism without side product formation. |
Nucleophilic Aromatic Substitution (NAS) Reactions
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (NAS) due to the presence of the strongly electron-withdrawing nitro group.
The NAS reaction on this compound follows a well-established addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The presence of the nitro group at the para-position relative to the leaving group (if one were present) or to the positions of attack significantly lowers the energy barrier for this reaction. It does so by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
The nitro group delocalizes the negative charge from the benzene ring onto its own oxygen atoms, a highly stabilizing effect. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. Consequently, in this compound, nucleophilic attack is directed to the positions ortho to the nitro group (C2 and C6). For a substitution reaction to occur, a suitable leaving group must be present at one of these positions. In the absence of a leaving group, the reaction is not a substitution but an addition, which is generally reversible. However, the principle of activation by the nitro group remains the same, making the ortho positions highly electrophilic. For example, in reactions with nucleophiles like methoxide, substitution occurs at positions activated by the nitro group.
The rate of nucleophilic aromatic substitution is highly dependent on the nature and position of the substituents on the aromatic ring. Kinetic studies of these reactions can be quantified using the Hammett equation, which relates reaction rates to substituent electronic effects.
The strong electron-withdrawing nature of the nitro group is reflected in its Hammett parameter. The sigma value (σ) for a para-nitro group is significantly positive, indicating its powerful ability to withdraw electrons from the ring via resonance and inductive effects. For NAS reactions, a modified Hammett parameter, σ⁻, is often used, which accounts for through-conjugation between the substituent and the reaction center. A reported Hammett parameter (σ⁺) for the nitro group is +1.27, confirming its strong influence in directing nucleophilic attack. This quantitative measure underscores why the nitro group is one of the most effective activating groups for NAS reactions, significantly accelerating the rate of substitution at the ortho and para positions.
Hydrolysis Mechanisms of the Amide Bond
The amide bond in this compound is generally stable but can undergo hydrolysis under forcing acidic or basic conditions to yield 4-nitrobenzoic acid and methylamine. evitachem.com
Under strong acidic conditions (e.g., refluxing in 6M HCl), the hydrolysis proceeds via protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. For related N-methyl-N-nitrobenzamides in concentrated sulfuric acid (>5 mol dm⁻³), studies have shown that the mechanism can change to an A1 pathway. rsc.orgrsc.org This involves a rate-limiting cleavage of the amide C-N bond to form a benzoyl cation, which is stabilized by the aromatic ring. rsc.org
In strongly basic conditions (e.g., heating with 4M NaOH), the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the N-methylamino group departing as an anion (or its protonated form after workup). The final products are the corresponding carboxylate salt (4-nitrobenzoate) and methylamine. Studies on similar N-nitrobenzamides have also identified a neutral, water-catalyzed hydrolysis mechanism in more moderate acid concentrations. rsc.org
Table 3: Hydrolysis of this compound
| Conditions | Products | Reported Yield | Key Findings |
|---|---|---|---|
| 6M HCl, reflux, 24 hr | 4-Nitrobenzoic acid, Methylamine | 95% | Complete cleavage of the N-methylamide bond under strong acid. |
| 4M NaOH, 100°C, 12 hr | 4-Nitrobenzoate salt, Methylamine | 88% | Hydrolysis proceeds via nucleophilic attack of hydroxide ion. |
Acid-Catalyzed Hydrolysis (A1 Pathway) and Tetrahedral Intermediates
In strongly acidic conditions, specifically in sulfuric acid solutions with concentrations above approximately 5 mol dm⁻³, the hydrolysis of N-methyl-nitrobenzamides follows an acid-catalyzed pathway. rsc.orgrsc.org Research indicates this proceeds via an A1 (Acid-catalyzed, unimolecular) mechanism. rsc.orgrsc.orgrsc.org
The initial step in the A1 pathway is the protonation of the amide, which is presumed to occur at the carbonyl oxygen. rsc.orgrsc.org This is followed by the rate-limiting step: the unimolecular cleavage of the amide C-N bond. This cleavage results in the formation of a benzoyl cation. rsc.org The stability of this cation is a key factor favoring the A1 mechanism for benzamides, as opposed to the AAc2 mechanism observed for compounds like N-methyl-N-nitroacetamide which would form a less stable acetyl carbonium ion. rsc.orgrsc.org
While the A1 mechanism is characterized by the direct formation of the acylium ion, the concept of tetrahedral intermediates is fundamental to many amide hydrolysis reactions. In related pathways, such as the AAc2 mechanism, a tetrahedral intermediate is formed by the nucleophilic attack of water on the protonated amide. rsc.org In the hydrolysis of analogous benzimidatonium ions, the partitioning of tetrahedral intermediates is a critical step that determines the product distribution (amide vs. ester). cdnsciencepub.com These intermediates can break down via various pathways, including those that are H+-catalyzed, to yield the final products. cdnsciencepub.com For this compound under A1 conditions, the reaction proceeds through the more stable benzoyl cation rather than a distinct tetrahedral intermediate.
Neutral Water-Catalyzed Hydrolysis Processes
In moderately acidic environments (up to about 5 mol dm⁻³ H₂SO₄), N-methyl-N-nitrobenzamides undergo hydrolysis via a non-catalyzed or neutral water-catalyzed mechanism. rsc.orgrsc.orgrsc.orgrsc.org This pathway is distinct from the acid-catalyzed process that dominates in stronger acids. rsc.org
Kinetic studies of this reaction reveal a solvent deuterium (B1214612) isotope effect (k₀H₂SO₄/k₀D₂SO₄) of 1.5 and a Hammett ρ value of 1.0 (±0.1). rsc.orgrsc.org The observed data are most consistent with a mechanism involving a thermal rearrangement and subsequent expulsion of dinitrogen monoxide (N₂O). rsc.orgrsc.org
Hydroxide-Catalyzed Hydrolysis in Dilute Acid
In dilute acid, parent N-nitrobenzamides can undergo hydroxide-catalyzed hydrolysis. rsc.orgrsc.org This mechanism becomes significant in alkaline conditions. For N-methyl-p-nitrobenzamide, studies on alkaline hydrolysis indicate that the rate-determining step is the departure of the amino group from the tetrahedral intermediate. jst.go.jp This process involves the nucleophilic attack of a hydroxide ion on the electron-deficient carbonyl carbon. The presence of the para-nitro group enhances the electrophilicity of the carbonyl carbon, facilitating this attack and the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the C-N bond, yielding 4-nitrobenzoic acid and methylamine.
Other Significant Chemical Transformations (e.g., Organometallic Catalysis)
Beyond hydrolysis, this compound can undergo other important chemical transformations, notably reduction of the nitro group and reactions involving organometallic catalysts.
One of the most common transformations is the reduction of the nitro group to an amine. This reaction yields N-Methyl-4-aminobenzamide, a valuable intermediate for dyes and pharmaceuticals. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst. Selective reduction of the nitro group can also be accomplished using systems like iron pentacarbonyl (Fe₃(CO)₁₂) with hydrosilanes, which leaves the carbonyl group intact.
The field of organometallic catalysis has introduced novel transformations for related structures. For instance, cyclometalated rhodium, iridium, and ruthenium complexes of the structurally similar N-methoxy-4-nitrobenzamide have been synthesized. acs.orgacs.org These complexes have been identified as probable key intermediates in C-H bond functionalization reactions, and the rhodium and ruthenium complexes have been used successfully as catalysts to produce desired products in high yields. acs.orgacs.org
Furthermore, modern transition-metal-free methods have been developed for the reduction of the amide group. The parent compound, 4-nitrobenzamide, can be effectively reduced to 4-nitrobenzylamine (B181301) using an abnormal N-heterocyclic carbene (aNHC) based potassium complex as a catalyst with pinacolborane (HBPin) as the reducing agent, achieving high yields. rsc.org
Spectroscopic and Structural Elucidation Studies of N Methyl 4 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.
The ¹H NMR spectrum of N-Methyl-4-nitrobenzamide provides distinct signals corresponding to its different proton environments. The aromatic protons typically appear as a multiplet in the range of δ 8.1-8.9 ppm. scispace.com A doublet observed at approximately δ 3.2 ppm is characteristic of the methyl (-CH₃) group protons attached to the nitrogen atom. scispace.com Some studies have reported the methyl singlet at a slightly different chemical shift of around δ 3.0 ppm. The aromatic protons on the benzene (B151609) ring are observed further downfield, generally between δ 7.5 and 8.5 ppm.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 8.1 - 8.9 | Multiplet |
| Methyl (N-CH₃) | ~3.2 | Doublet |
| Amide (NH) | 8.1 - 8.9 | Multiplet |
Note: The amide proton signal is often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.
The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. For a related compound, N-methoxy-N,3-dimethyl-4-nitrobenzamide, the carbonyl carbon (C=O) of the amide group shows a signal around δ 167.7 ppm. The carbon atom attached to the nitro group (C-NO₂) is typically found at approximately δ 148.8 ppm. The aromatic carbons of the benzene ring resonate in the region of δ 123.2-129.2 ppm. The methyl carbon (N-CH₃) signal appears upfield at around δ 33.1 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~165 |
| Aromatic (C-NO₂) | ~149 |
| Aromatic (C-H) | 123-129 |
| Aromatic (C-C=O) | ~140 |
| Methyl (N-CH₃) | ~33 |
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the IR spectrum shows a characteristic absorption band for the N-H stretch of the amide group around 3340 cm⁻¹. scispace.com The carbonyl (C=O) stretching vibration of the amide is observed at approximately 1650 cm⁻¹. scispace.com The nitro group (-NO₂) exhibits a strong asymmetric stretching vibration near 1520 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3340 |
| Carbonyl (C=O) | Stretch | 1650 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitrobenzamide derivatives are known to exhibit a maximum absorption (λmax) at approximately 268 nm when measured in dioxane, which is attributed to the electronic transitions within the nitrobenzamide chromophore.
Mass Spectrometry for Molecular Structure Confirmation and Isotopic Labeling Studies
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 180, which corresponds to its molecular weight. nih.govscispace.com The base peak in the mass spectrum is often observed at m/z 150. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, X-ray crystallography reveals a generally planar geometry for the molecule. To minimize steric hindrance, the nitro and amide groups are typically oriented perpendicular to the plane of the benzene ring. The amide group's ability to participate in intermolecular hydrogen bonding significantly influences the compound's crystallinity and solubility.
For a related compound, N-(diethylcarbamothioyl)-4-nitrobenzamide, the crystal structure is monoclinic with the space group P2₁/c. iucr.org The unit cell parameters were determined to be a = 6.884 Å, b = 19.237 Å, and c = 10.146 Å, with a β angle of 92.983°. iucr.org In this structure, the 4-nitro and carbonyl groups are nearly coplanar with the benzene ring. iucr.org Intermolecular N-H···O hydrogen bonds form infinite polymeric chains within the crystal lattice. iucr.org
Dihedral Angles and Conformational Aspects of Benzamide (B126) Structures
The three-dimensional structure and conformational flexibility of benzamide derivatives are crucial to understanding their chemical behavior and intermolecular interactions. The conformation of these molecules is largely defined by the relative orientations of the phenyl ring and the amide group, which can be described by specific dihedral angles. In benzamides, steric repulsion between the amide group and the ortho-protons of the phenyl ring often competes with the conjugation between the two moieties, leading to non-planar lowest-energy conformations. researchgate.net Studies on various benzamide structures indicate that the lowest energy conformers typically exhibit a dihedral angle of approximately 26 degrees between the planes of the amide and the benzene ring. researchgate.net
In related structures, such as N-(arylsulfonyl)-nitrobenzamides, the introduction of bulky or electron-withdrawing groups significantly influences these angles. For instance, in the crystal structure of N-(4-Methylphenylsulfonyl)-3-nitrobenzamide, a compound with structural similarities to this compound, detailed X-ray diffraction analysis has provided precise measurements of its conformational parameters. nih.govresearchgate.net The molecule adopts a twisted, L-shaped conformation characterized by specific torsion and dihedral angles that define the spatial relationship between its constituent parts. nih.govresearchgate.net
| Parameter | Value (°) | Description |
|---|---|---|
| Dihedral Angle (between aromatic rings) | 86.29 | The angle between the planes of the two aromatic rings. nih.govresearchgate.net |
| C—S—N—C Torsion Angle | -65.87 | Describes the twist around the sulfonamide linkage. nih.govresearchgate.net |
These values illustrate how the interplay of electronic effects from the nitro group and steric factors dictates the preferred molecular conformation in the solid state.
Intermolecular Interactions: Hydrogen Bonding and Hirshfeld Surface Analysis
The crystal packing and macroscopic properties of this compound are governed by a network of intermolecular interactions. As a secondary amide, the molecule can participate in hydrogen bonding, which is a dominant force in the solid-state structures of amides. libretexts.org The primary hydrogen bond is of the N-H···O=C type, where the hydrogen atom of the amide (N-H) group acts as a donor and the carbonyl oxygen atom of a neighboring molecule acts as an acceptor. ias.ac.in These interactions typically link molecules into chains or dimers, creating a stable supramolecular architecture. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the different close contacts between neighboring molecules, providing a percentage contribution for each type of interaction. nih.govmdpi.com While specific data for this compound is not available, analysis of structurally similar nitro-aromatic compounds, such as 4-nitroaniline (B120555) and various nitro-substituted Schiff bases, reveals a consistent pattern of interactions. iucr.orgiucr.org The most significant contributions to crystal packing typically arise from contacts involving oxygen and hydrogen atoms (O···H/H···O), reflecting the prevalence of hydrogen bonding, as well as from H···H contacts. nih.goviucr.orgiucr.org
| Interaction Type | Contribution (%) in Diaquadinitratobis(4-nitroaniline)copper(II) iucr.org | Contribution (%) in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline iucr.org |
|---|---|---|
| O···H/H···O | 55.8 | 39.0 |
| H···H | 13.3 | 21.3 |
| C···H/H···C | 7.7 | 5.4 |
| C···O/O···C | 9.3 | Not specified |
| O···O | 6.1 | Not specified |
| C···N/N···C | 1.5 | 5.8 |
The data from these related structures strongly suggest that hydrogen bonding and van der Waals forces are the key contributors to the crystal packing of this compound, with the nitro and amide groups playing a central role in directing these interactions. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) for Purity Validation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized organic compounds, including benzamide derivatives. japsonline.comontosight.ai The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. scirp.org
Purity is typically assessed by monitoring the eluent with a UV detector and quantifying the area of the peak corresponding to the target compound relative to any impurity peaks. google.com The selection of the mobile phase, column, and flow rate is critical for achieving good resolution and accurate quantification. scirp.org While a specific validated method for this compound is not detailed in the searched literature, methods for related structures provide a template for its analysis.
| Parameter | Condition |
|---|---|
| Instrument | Shimazu LC-10A |
| Column | YMC-AM312 |
| Mobile Phase | Acetonitrile:10 mM KH₂PO₄ = 1:2 |
| Flow Rate | 1.5 ml/min |
| Column Temperature | 40°C |
Such conditions would likely be a suitable starting point for developing a validated HPLC method for assessing the purity of this compound.
Column Chromatography for Product Purification
Following synthesis, crude reaction mixtures often require purification to isolate the desired product from by-products, unreacted starting materials, and other impurities. longdom.org Column chromatography is a fundamental and widely used purification technique in organic chemistry for this purpose. youtube.com The separation is based on the principle of adsorption chromatography, where components of the mixture are separated based on their differing affinities for the stationary phase and the mobile phase. longdom.org
For the purification of moderately polar compounds like this compound, silica (B1680970) gel is the most common stationary phase due to its polar nature. evitachem.commdpi.com The crude product is loaded onto the top of a column packed with silica gel, and a mobile phase (eluent), typically a mixture of non-polar and polar organic solvents, is passed through the column. youtube.com For nitrobenzamide derivatives, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane. evitachem.com Components of the mixture travel down the column at different rates depending on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel, allowing for their separation into different fractions. youtube.com
| Component | Material/Solvent | Function |
|---|---|---|
| Stationary Phase | Silica Gel | A polar adsorbent that retains polar compounds. longdom.orgyoutube.com |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane Mixture | A solvent system used to carry the mixture through the column; the polarity can be adjusted by changing the solvent ratio. evitachem.com |
| Apparatus | Glass Column | Contains the stationary phase. youtube.com |
| Collection | Test tubes or flasks | Used to collect fractions of the eluting solvent for analysis. youtube.com |
This technique is crucial for obtaining this compound with high purity, which is necessary for accurate structural characterization and further study. evitachem.compreprints.org
Structure Activity Relationships Sar and Molecular Design Principles for N Methyl 4 Nitrobenzamide Analogues
Influence of Nitro Group Position on Reactivity and Biological Activity
The position of the nitro group on the benzamide (B126) ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and biological activity. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. nih.gov
Research on nitroaromatic compounds has shown that the position of the nitro group can affect their metabolic activation and mutagenicity. nih.gov For instance, in a study on nitrobenzo[a]pyrenes, compounds with a nitro group at the 3-position were found to be more potent mutagens than those with the nitro group at the 1-position. digitellinc.com This difference was attributed to the distance between the reductively activated form of the compound and its DNA target, suggesting that the geometry imposed by the nitro group's position is crucial for biological activity. nih.govdigitellinc.com
In the context of anti-inflammatory activity, a study on a series of nitro-substituted benzamide derivatives found that the number and orientation of nitro groups were important for binding to inducible nitric oxide synthase (iNOS). nih.govresearchgate.net While this study did not specifically examine N-Methyl-4-nitrobenzamide, it highlights the principle that the nitro group's placement is a key factor in the molecule's biological function.
A study on N-alkyl nitrobenzamides revealed that compounds with a nitro substituent in the 3-position of the aromatic ring exhibited significantly higher antimycobacterial activity compared to those with a 4-nitro substitution. nih.gov This underscores the profound impact of the nitro group's location on the biological efficacy of benzamide analogues.
Table 1: Effect of Nitro Group Position on Antimycobacterial Activity of N-Alkylbenzamides
| Compound Series | Position of Nitro Group | General Activity Level |
| Series 1 | 4-NO₂ | Lower Activity |
| Series 2 | 3,5-dinitro | Significantly Higher Activity |
| Series 3 | 3-NO₂-5-CF₃ | Significantly Higher Activity |
Data synthesized from findings on N-alkyl nitrobenzamides, indicating the influence of the nitro group's position on antimycobacterial efficacy. nih.gov
Impact of N-Substituents on Molecular Interactions and Membrane Permeability
The substituent on the amide nitrogen (the N-substituent) plays a pivotal role in defining the molecule's interactions with its biological targets and its ability to permeate cell membranes. The size, lipophilicity, and hydrogen bonding capacity of the N-substituent can all be modulated to fine-tune the compound's properties.
For cyclic peptides, it has been demonstrated that N-methyl amide substitutions can increase membrane permeability. chemrxiv.org This principle is also relevant to smaller molecules like this compound. The methyl group in this compound, for example, is a small, lipophilic substituent that can influence how the molecule fits into a binding pocket and its ability to cross biological membranes.
The introduction of various substituents on the diamine moiety of aromatic polyamides has been shown to increase fractional free volume and gas permeability without significantly compromising selectivity. csic.es This suggests that careful selection of N-substituents can improve the transport properties of benzamide derivatives.
In a series of N-phenylbenzamide inhibitors of the mitochondrial permeability transition pore, the nature of the substituent on the phenyl ring attached to the amide nitrogen was critical for activity. nih.gov This highlights the importance of the N-substituent in establishing key molecular interactions with the target protein.
Effects of Additional Substituents (e.g., Halogens) on Electronic Properties and Bioactivity
The introduction of additional substituents, such as halogens, onto the benzamide ring can significantly alter the electronic properties and bioactivity of this compound analogues. Halogens are electronegative and can act as hydrogen bond acceptors, thereby influencing both the electronic distribution within the molecule and its intermolecular interactions. jst.go.jp
The incorporation of fluorine, for instance, can affect lipophilicity, metabolic stability, and binding affinity. nih.gov In a study of benzamide-type Cereblon binders, the introduction of a fluorine atom at the ortho position of the benzamide scaffold increased lipophilicity and was explored for its potential to form intramolecular hydrogen bonds, which could favorably affect biological activity. nih.gov
Research on 4-halobenzamides has shown that the nature of the halogen substituent affects the properties of the amide bond. researchgate.net This indicates that even distant substituents can have a measurable impact on the core functional group of the molecule. The study of 2-Cl- and 2-Br-benzamides revealed that halogen substitution leads to a shift in the absorption spectrum to a longer wavelength. researchgate.net
In the context of antifungal and larvicidal activities of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was found that a 2-fluoro substituent on the benzene (B151609) ring resulted in superior inhibitory activities against the tested fungi. nih.gov
Table 2: Influence of Halogen Substitution on the Bioactivity of Benzamide Derivatives
| Compound Series | Halogen Substituent | Observed Effect | Biological Activity |
| Benzamide-type Cereblon binders | Ortho-Fluorine | Increased lipophilicity | Potential for improved binding affinity |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | 2-Fluorine | Superior inhibitory activity | Antifungal |
This table summarizes findings from different studies on the impact of halogen substituents on the properties and bioactivities of benzamide derivatives. nih.govnih.gov
Comparative Structure-Activity Studies with Related Benzamide Derivatives
To better understand the specific contributions of different structural motifs in this compound, it is useful to compare its structure-activity relationships with those of related benzamide derivatives.
The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a critical factor in its pharmacokinetic profile. springernature.comuj.edu.plresearchgate.net The nitro group, being a key feature of this compound, significantly influences its metabolic fate. Nitroaromatic compounds are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov
However, the nitro group can also be a site of metabolic reduction, leading to the formation of amines. nih.gov This metabolic pathway can have significant implications for the compound's biological activity and potential toxicity. The stability of the nitro group itself can be influenced by other substituents on the aromatic ring. For instance, the presence of other electron-withdrawing groups can make the nitro group more susceptible to reduction.
In drug design, the incorporation of a nitro group is a double-edged sword; it can enhance bioactivity but also introduce metabolic liabilities. mdpi.com Therefore, understanding the factors that govern the metabolic stability of the nitro group in benzamide analogues is crucial for developing compounds with favorable pharmacokinetic properties.
The electronic nature of substituents on the benzamide ring plays a crucial role in determining the inhibitory activity of the molecule. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the binding affinity of the compound to its target.
In a study of benzamide-isoquinoline derivatives, an electron-donating methoxy (B1213986) group increased the affinity for the σ2 receptor, while an electron-withdrawing nitro group decreased it. nih.gov This suggests that for certain targets, an electron-rich aromatic ring is preferred.
Conversely, for a series of Mycobacterium tuberculosis QcrB inhibitors, electron-withdrawing groups like fluorine and difluoromethyl at the C-5 position of the benzamide core were less tolerated, while electron-rich smaller substitutions at this position were more potent. acs.org
In the context of FOXM1 inhibitors, the electronic properties of substituents on a phenylacetamide moiety were found to be fundamental to their inhibitory activity. mdpi.com Electron-withdrawing groups were shown to alter the electron density of the phenyl ring, affecting its interaction with key residues in the binding site. mdpi.com Similarly, for microbial tyramine (B21549) oxidase inhibitors, electron-donating substituents increased potency, while electron-withdrawing substituents decreased it. nih.gov
These findings indicate that the optimal electronic properties of the benzamide ring are target-dependent. For this compound, the strongly electron-withdrawing nitro group will dominate the electronic character of the molecule and its potential interactions with biological targets.
Table 3: Effect of Substituent Electronic Nature on Inhibitory Activity of Benzamide Derivatives
| Compound Series | Target | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups |
| Benzamide-isoquinoline derivatives | σ2 receptor | Increased affinity | Decreased affinity |
| Mycobacterium tuberculosis QcrB inhibitors | QcrB | Increased potency (smaller, electron-rich groups) | Decreased potency |
| Microbial tyramine oxidase inhibitors | Tyramine oxidase | Increased potency | Decreased potency |
This table illustrates the target-dependent influence of electron-donating and electron-withdrawing groups on the inhibitory activity of various benzamide derivatives. nih.govacs.orgnih.gov
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-activity relationships of this compound analogues. mdpi.com These methods provide insights into the three-dimensional conformations of molecules, their electronic properties, and their interactions with biological macromolecules.
Molecular docking studies can predict the binding mode of a ligand within the active site of a protein, helping to rationalize observed SAR data. For example, docking studies on nitro-substituted benzamides as anti-inflammatory agents revealed that the most active compounds bound more efficiently to the iNOS enzyme due to an optimal number and orientation of nitro groups. nih.govresearchgate.net
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of a series of compounds with their biological activities. mdpi.com
Molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, offering insights into the stability of the binding mode and the role of specific interactions over time. nih.gov These computational approaches, when used in conjunction with experimental data, can greatly accelerate the design and optimization of novel this compound analogues with desired biological activities. nih.govnih.govvensel.org
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of this compound and its analogues. DFT allows for the optimization of molecular geometry and the calculation of various electronic descriptors that govern molecular reactivity and interaction.
While specific DFT studies focusing solely on this compound are not extensively detailed in available literature, the methodology has been applied to closely related nitrobenzamide derivatives. semanticscholar.org For instance, analysis of compounds like N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide using DFT at the B3LYP/6-311G(d) level of theory provides a representative framework for the types of insights that can be gained. semanticscholar.org
Key applications and findings from such studies on related molecules include:
Molecular Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles. For example, in one analogue, the C=O bond lengths of the amide groups were determined to be approximately 1.236 Å. semanticscholar.org
Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. semanticscholar.org
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. semanticscholar.org These maps identify electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. This is vital for understanding potential non-covalent interactions with biological targets.
Vibrational Analysis: DFT can predict theoretical vibrational spectra (FTIR and FT-Raman), which, when compared with experimental data, helps to confirm the molecular structure and assign vibrational modes. researchgate.net
By applying these computational methods, researchers can systematically modify the structure of this compound—for example, by altering substituents on the phenyl ring or the N-methyl group—and predict how these changes will affect the molecule's electronic profile and reactivity, thereby guiding synthetic efforts.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an this compound analogue, and a biological target, typically a protein or enzyme. These simulations are fundamental to understanding the molecular basis of a compound's biological activity and are a cornerstone of modern drug design.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method helps to elucidate the binding mode and estimate the binding affinity. Studies on various nitrobenzamide derivatives have demonstrated the utility of this approach.
For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated as potential antidiabetic agents by docking them into the active sites of α-glucosidase and α-amylase. nih.gov The docking simulations revealed that these compounds engage in a variety of interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions with key amino acid residues in the active sites of these enzymes. nih.govresearchgate.net In another study, molecular docking of different nitro-substituted benzamide derivatives into the active site of inducible nitric oxide synthase (iNOS) showed that the binding efficiency was dependent on the number and orientation of the nitro groups. researchgate.net
The following table summarizes key interactions for a highly active this compound analogue with the enzyme α-amylase, as identified through molecular docking. nih.gov
| Interacting Residue | Interaction Type | Atom(s) on Ligand Involved |
| His:90 | Hydrogen Bond | Oxygen of the 2-CH₃-5-NO₂ group |
| His:232 | Hydrogen Bond | Both oxygens of the NO₂ group on the 2-Cl-4-NO₂ phenyl ring |
This data is based on the docking of compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) from a cited study. nih.gov
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-target complex over time. These simulations model the atomic movements of the system, providing a dynamic view of the binding interactions. In the study of the aforementioned 4-nitrobenzamide (B147303) derivatives, MD simulations were performed on the most active compound to validate its potential. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand-protein complex, researchers confirmed the stability of the compound within the binding site of both α-glucosidase and α-amylase. nih.gov A stable RMSD value over the simulation period suggests that the docking pose is reliable and the ligand remains securely bound to the target. nih.gov
Together, these simulation techniques provide a detailed rationale for the observed structure-activity relationships, enabling the design of analogues with improved potency and selectivity by optimizing interactions with their biological targets.
Biological Activity and Mechanistic Investigations of N Methyl 4 Nitrobenzamide in Academic Research
Investigations into Phosphodiesterase (PDE) Inhibition
Research into benzamide (B126) derivatives has identified this class of compounds as potent inhibitors of phosphodiesterase (PDE) enzymes. Specifically, N-methylbenzamide and its analogues have been highlighted for their activity against Phosphodiesterase 10A (PDE10A), an enzyme predominantly found in brain tissue. nih.govmedchemexpress.comchemicalbook.comsigmaaldrich.com
PDE10A is a key enzyme in cellular signal transduction, and its inhibition represents a therapeutic strategy for certain neurological disorders. nih.gov Medicinal chemistry efforts have successfully identified N-methylbenzamide derivatives as potent inhibitors of PDE10A. nih.govchemicalbook.com Lead-optimization programs focusing on these scaffolds have led to the discovery of potent inhibitors, with investigations revealing complex and sometimes unexpected binding modes within the enzyme's active site. nih.gov
Further research has identified PDE10A as a significant regulator of inflammasome activation and neuroinflammation. nih.gov The inhibition of PDE10A has been shown to reduce the release of inflammatory cytokines and protect against pyroptosis, a form of inflammatory cell death, in macrophages. nih.gov This suggests that the mechanism of action for PDE10A inhibitors extends beyond simple neuromodulation to include the attenuation of inflammatory pathways. nih.gov
The localization of PDE10A is notably concentrated in the basal ganglia circuit of the brain, a region critical for motor control, cognition, and emotional processing. nih.govchemicalbook.com Consequently, the modulation of PDE10A activity through inhibitors is being extensively investigated as a novel therapeutic approach for dysfunctions within this circuit. nih.gov Academic and clinical research has explored the potential of PDE10A modulators for treating a range of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and Huntington's disease. nih.gov
The role of PDE10A in regulating inflammatory responses also has significant implications. By inhibiting PDE10A, it is possible to reduce inflammasome activation, which is a key process in sterile and non-sterile inflammation. nih.gov This has been demonstrated in models of sepsis and traumatic nerve injury, where PDE10A inhibition attenuated the inflammatory response and improved recovery outcomes. nih.gov These findings underscore the potential for PDE10A inhibitors to treat inflammatory diseases and neuromuscular injuries that are driven by inflammasome activity. nih.gov
Antimicrobial Activity Studies and Associated Mechanisms
Nitroaromatic compounds, including derivatives of 4-nitrobenzamide (B147303), have been a subject of significant research due to their broad-spectrum antimicrobial properties. ijpbs.comnih.gov Studies focusing on N-alkyl nitrobenzamides, a class which includes N-Methyl-4-nitrobenzamide, have revealed promising activity, particularly against Mycobacterium tuberculosis. nih.gov
A primary mechanism for the antitubercular activity of nitrobenzamides is the inhibition of the essential enzyme Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.govnih.govresearchgate.net DprE1 is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.govresearchgate.net
The mechanism of inhibition is covalent and requires the presence of the aromatic nitro group. nih.gov The FAD cofactor within the DprE1 enzyme reduces the inhibitor's nitro group, forming a reactive nitroso intermediate. nih.gov This intermediate is then subjected to a nucleophilic attack by a cysteine residue (Cys387) in the enzyme's active site, forming an irreversible covalent bond. nih.gov This process permanently deactivates the enzyme, disrupting cell wall synthesis and leading to bacterial death. nih.gov The activity profile of various nitrobenzamides against multiple mycobacterial species strongly supports DprE1 as the primary target. nih.gov
Structure-activity relationship (SAR) studies have provided detailed insights into the features required for the potent antimicrobial action of nitrobenzamides. The nitro group is an essential feature for the covalent inhibition of DprE1. nih.gov Research on a library of N-alkyl nitrobenzamides demonstrated that the substitution pattern on the aromatic ring significantly influences activity. nih.gov For instance, derivatives with 3,5-dinitro and 3-nitro-5-trifluoromethyl substitutions were found to be the most active against Mycobacterium tuberculosis. nih.govresearchgate.net
Furthermore, the nature of the N-alkyl group plays a crucial role in modulating the compound's biological activity. nih.gov Lipophilicity, which is influenced by the length of the alkyl chain, has been identified as a key parameter. nih.govresearchgate.net Studies have shown that derivatives with intermediate alkyl chain lengths often exhibit optimal antitubercular activity, highlighting a clear correlation between the compound's structure and its inhibitory mechanism. nih.govresearchgate.net
Cytotoxicity Research in Cancer Cell Lines
The cytotoxic properties of nitroaromatic compounds have positioned them as a class of agents with potential for the development of new anticancer therapies. researchgate.net While direct studies on this compound are limited in the available literature, research on structurally related benzamide and nitro-substituted derivatives provides insight into their potential activity against cancer cell lines.
Investigations into various synthetic derivatives have demonstrated their ability to exert cytotoxic and antiproliferative effects. nih.gov For example, studies on other nitro-substituted aromatic compounds have shown that the position of the nitro group can be critical for activity. In a series of nitro-substituted hydroxynaphthanilides, derivatives with a nitro group in the para-position demonstrated a more potent antiproliferative effect compared to those with an ortho-substitution. nih.gov
Research on 4-methylbenzamide (B193301) derivatives containing purine (B94841) moieties has yielded specific cytotoxicity data against a panel of human cancer cell lines. These compounds, which share the N-methylbenzamide core but lack the nitro group, have shown significant inhibitory activity. nih.gov The IC₅₀ values for two of the most promising compounds from this class are detailed in the table below. nih.gov
| Compound | Target Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 7 | K562 | Chronic Myelogenous Leukemia | 2.27 | nih.gov |
| Compound 7 | HL-60 | Acute Promyelocytic Leukemia | 1.42 | nih.gov |
| Compound 7 | OKP-GS | Renal Carcinoma | 4.56 | nih.gov |
| Compound 10 | K562 | Chronic Myelogenous Leukemia | 2.53 | nih.gov |
| Compound 10 | HL-60 | Acute Promyelocytic Leukemia | 1.52 | nih.gov |
These findings indicate that the benzamide scaffold is a viable starting point for designing cytotoxic agents. The most active compounds in the series, such as compound 7 and 10, exhibited IC₅₀ values in the low micromolar range against leukemia cell lines K562 and HL-60. nih.gov Compound 7 also showed high activity against the OKP-GS renal carcinoma cell line. nih.gov
In Vitro Efficacy and Proposed Molecular Mechanisms
While specific in vitro efficacy studies on this compound are not extensively detailed in the reviewed academic literature, research into the broader class of 4-nitrobenzamide derivatives has revealed significant antimicrobial and antimycobacterial activities. These studies provide a foundational understanding of the potential biological effects of this chemical scaffold.
A study focused on the synthesis and antimicrobial evaluation of new 4-nitrobenzamide derivatives demonstrated that certain compounds within this class exhibit potent activity. ijpbs.com Although the specific molecular mechanisms were not fully elucidated in this research, the findings suggest that the 4-nitrobenzamide core is a promising pharmacophore for the development of new antimicrobial agents. ijpbs.comresearchgate.net
Further research into novel nitrobenzamide derivatives has identified their potential as antitubercular agents. These studies have shown that the presence of a strong electron-withdrawing group, such as a nitro group, on the benzamide core is often essential for potent activity. The proposed molecular mechanism for some of these derivatives involves the inhibition of decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov This suggests that compounds like this compound could potentially exert their effects through similar enzymatic inhibition.
The following table summarizes the in vitro activity of some 4-nitrobenzamide derivatives against Mycobacterium tuberculosis (MTB) H37Rv strain, providing context for the potential efficacy of this class of compounds.
| Compound ID | Modification on N-benzyl 3, 5-dinitrobenzamide | MIC (μg/mL) against MTB H37Rv |
| A6 | 4-Trifluoromethyl | < 0.016 |
| A7 | 4-Fluoro | 0.031 |
| A9 | 4-Chloro | 0.031 |
| A10 | 4-Bromo | 0.031 |
| A11 | 4-Iodo | < 0.016 |
| B7 | 2-Fluoro-4-trifluoromethyl | 0.060 |
| B8 | 2-Chloro-4-trifluoromethyl | 0.031 |
| B10 | 3-Chloro-4-trifluoromethyl | 0.031 |
| C4 | N-(pyridine-2-yl)methyl with 4-trifluoromethyl | < 0.016 |
| INH (Isoniazid) | Reference Drug | 0.0781 |
| RFP (Rifampicin) | Reference Drug | 0.0781 |
| PBTZ169 | Reference Drug | < 0.016 |
Data sourced from a study on novel nitrobenzamide derivatives as antitubercular agents.
Anti-inflammatory Potential and Mechanistic Pathways
The direct anti-inflammatory potential and specific mechanistic pathways of this compound have not been a primary focus in the available scientific literature. However, the broader class of benzamides has been noted for a variety of biological activities, including anti-inflammatory effects. nih.gov This suggests that this compound could warrant investigation for such properties.
Research on other nitro-containing compounds has shown anti-inflammatory activity, which is often attributed to the modulation of inflammatory pathways. mdpi.comresearchgate.net For instance, studies on other molecules have demonstrated that their anti-inflammatory effects are related to the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), or the inhibition of pro-inflammatory cytokines such as TNF-alpha. researchgate.netbrandeis.edu While these findings are not directly applicable to this compound, they provide a framework for potential mechanisms that could be explored in future studies.
Central Nervous System (CNS) Activity and Blood-Brain Barrier Permeability
While specific investigations into the central nervous system (CNS) activity of this compound are limited, research on structurally related 4-nitro-N-phenylbenzamides has revealed significant anticonvulsant properties. nih.gov In a study evaluating a series of these compounds, several derivatives were found to be effective in the maximal electroshock-induced seizure (MES) test in mice. nih.gov Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed considerable activity, with the latter being more potent than the established anti-MES agent phenytoin (B1677684) in oral rat models. nih.gov This suggests that the 4-nitrobenzamide scaffold may have potential for CNS-related therapeutic applications.
The ability of a compound to exert its effect on the CNS is largely dependent on its capacity to cross the blood-brain barrier (BBB). nih.gov There is currently no specific data available from the reviewed literature on the BBB permeability of this compound. The permeability of a molecule across the BBB is influenced by factors such as its size, lipophilicity, charge, and its interaction with active transport systems. nih.govmdpi.com In silico and in vitro models are often used to predict the BBB permeability of compounds in early drug discovery stages. nih.gov
The Compound's Role as a Pharmacophore in Drug Discovery Research
The 4-nitrobenzamide moiety, the core structure of this compound, is recognized as a valuable pharmacophore in drug discovery research. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The nitro group, in particular, is a versatile functional group that can be strategically incorporated into drug candidates to enhance their bioactivity. mdpi.com
The utility of the 4-nitrobenzamide scaffold is evident in the development of derivatives with a range of therapeutic potentials. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents, showing inhibitory activity against α-glucosidase and α-amylase. nih.gov In another area, novel nitrobenzamide derivatives have been designed as potent antitubercular agents. The consistent appearance of the 4-nitrobenzamide core in these diverse biologically active molecules underscores its importance as a foundational structure for further drug development.
General Interaction Mechanisms with Biological Targets (Enzymes, Proteins)
The interaction of this compound with specific biological targets has not been extensively characterized. However, studies on its derivatives provide insights into potential interaction mechanisms.
In the context of antitubercular research, derivatives of nitrobenzamide are thought to target the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov This enzyme is crucial for the synthesis of the mycobacterial cell wall. Molecular docking studies of these derivatives suggest that the nitrobenzamide core fits into the binding pocket of DprE1, in a manner similar to other known inhibitors of this enzyme. nih.gov
In research focused on antidiabetic agents, molecular docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase have revealed key interactions. nih.gov These interactions include hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the active site residues of the enzymes. nih.gov For instance, interactions with amino acid residues such as aspartic acid (Asp), glutamic acid (Glu), and tryptophan (Trp) were identified as being important for the inhibitory activity of these compounds. nih.gov
The following table summarizes the types of interactions observed in molecular docking studies of a highly active antidiabetic 4-nitrobenzamide derivative with its target enzymes.
| Target Enzyme | Interacting Amino Acid Residues | Type of Interaction |
| α-Glucosidase | Asp:68, Asp:202, Glu:256, Phe:148 | Hydrogen bonding, Electrostatic, Hydrophobic |
| α-Amylase | Asp:372, His:90, Trp:177 | Pi-anion, Pi-cation, Pi-pi stacked |
Interactions are based on molecular docking studies of a 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide derivative. nih.gov
A critical aspect of the biological activity of nitroaromatic compounds like this compound is the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates that are often responsible for the compound's therapeutic or toxic effects. nih.govpsu.edu The reduction of a nitro group is a stepwise process that involves the sequential formation of a nitroso derivative, a hydroxylamine (B1172632), and finally an amine. nih.govgoogle.com
These reduction reactions are catalyzed by a variety of enzymes known as nitroreductases, which are found in both mammalian tissues and microorganisms, such as those in the gastrointestinal tract. nih.govnih.gov The hydroxylamine intermediate, in particular, is a reactive species that can undergo further metabolic activation, for example, through conjugation reactions. psu.edu This can lead to the formation of highly reactive species like nitrenium ions, which can covalently bind to cellular macromolecules such as DNA, potentially leading to genotoxic effects. psu.edu The formation of these reactive intermediates is a key consideration in the study of the biological activity of nitroaromatic compounds. researchgate.net
Studies Related to Acetylcholinesterase (AChE) Reactivators and Peripheral Site Binding
Based on a review of the available scientific literature, there are no specific studies that investigate this compound in the context of acetylcholinesterase (AChE) reactivation or its binding to the peripheral site of the enzyme. Research in this area is typically focused on the development of antidotes for organophosphate poisoning, and the compounds of interest usually possess specific structural features required for interaction with the active or peripheral sites of AChE.
Advanced Applications of N Methyl 4 Nitrobenzamide in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate in Organic Chemistry
N-Methyl-4-nitrobenzamide is a valuable compound in organic synthesis, primarily utilized as an intermediate due to its specific chemical structure. The presence of a nitro group (-NO2) on the benzene (B151609) ring and an N-methylamide group provides reactive sites that can be chemically altered to produce a variety of other compounds. The nitro group, in particular, is an electron-withdrawing group that activates the aromatic ring and can be readily transformed into other functional groups, most notably an amino group (-NH2). This conversion is a critical step that opens pathways to a wide array of more complex derivatives.
Building Block for Complex Organic Molecules
The primary role of this compound as a versatile building block stems from the reactivity of its nitro group. Through chemical reduction, the nitro group is converted to an amine, yielding N-Methyl-4-aminobenzamide. This transformation is fundamental, as it converts the nitro-compound into a precursor suitable for a host of subsequent reactions. Nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The resulting amino group can then participate in reactions to form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more intricate molecular architectures.
The table below outlines the key reduction reaction that transforms this compound into a more versatile synthetic precursor.
Table 1: Key Reduction Reaction of this compound
| Reaction Type | Reagents | Product | Significance |
|---|
Precursor for Dyes and Pharmaceutical Compounds
The derivatives of this compound are important precursors in the synthesis of various dyes and pharmaceutical agents. chemicalbook.com The transformation to N-Methyl-4-aminobenzamide is often the initial step in these synthetic pathways. The nitroaromatic scaffold is a feature in some compounds investigated as prodrugs in cancer therapy research. Furthermore, related structures have been explored for their potential antimicrobial properties. mdpi.com
A notable example from a related compound highlights this role. The derivative 2-Fluoro-N-methyl-4-nitrobenzamide serves as a key intermediate in the synthesis of Enzalutamide, a drug used in cancer treatment. researchgate.net This demonstrates how the nitrobenzamide framework is integral to the creation of complex and therapeutically significant molecules. The strategic incorporation of a nitro group into drug structures can enhance bioactivity, with nitro-containing compounds showing potential anti-microbial, anti-parasitic, anti-inflammatory, and anti-cancer properties. mdpi.com
Precursor for Functionalized Polymers and Advanced Materials
The reactivity of this compound and its derivatives also makes them suitable for applications in materials science. These molecules can be incorporated into polymer chains to create functionalized polymers and advanced materials. mdpi.comrsc.org The inclusion of such specific chemical moieties can impart desired properties to the final material. For instance, the related compound N-Methyl-4-nitroaniline is used as an additive in polymer formulations to enhance thermal and UV stability. chemicalbook.com The unique structural features of such amine derivatives make them valuable in the synthesis of hybrid materials and polymers. mdpi.com
Development of Pharmaceutical Intermediates for Specific Therapeutic Areas
The this compound structure serves as a foundational component for developing intermediates targeted for specific classes of therapeutic agents. Its derivatives are particularly noted for their use in creating triazole and benzimidazole-based compounds, which are explored for a range of diseases.
Intermediates for Triazole Derivatives in Metabolic and Neurological Diseases
The nitrobenzamide scaffold is a key component in the synthesis of intermediates for triazole derivatives. google.com These derivatives have been investigated for their pharmacodynamic functions in treating a variety of conditions. google.com Among these are metabolic diseases such as diabetes and hypertension, as well as neurological and psychiatric disorders including dementia and schizophrenia. google.com The 1,2,4-triazole (B32235) ring system is of significant interest to medicinal chemists due to its broad spectrum of biological activity. nanobioletters.com
Intermediates for Benzimidazole (B57391) Analogues in Immunological and Hematopoietic Research
Similarly, the this compound framework is used to synthesize intermediates for benzimidazole analogues. google.com These analogues are subjects of research for their potential application in treating hereditary immunodeficiencies, autoimmune diseases, and hematopoietic dysfunction. google.com The combination of a nitro-aromatic structure with a benzimidazole moiety is a strategy used to create compounds with potential biological activity. For example, N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide has been noted for its antimicrobial and antitumor properties. smolecule.com
Table 2: Therapeutic Areas for Derivatives of Nitrobenzamide Intermediates
| Derivative Class | Therapeutic Areas of Investigation |
|---|---|
| Triazole Derivatives | Diabetes, Hypertension, Insulin Resistance, Dementia, Schizophrenia. google.com |
Intermediates for Benzimidazole Derivatives in Alopecia and Hair Growth Studies
While direct studies detailing the use of this compound in the synthesis of benzimidazole derivatives for alopecia are not prevalent in publicly accessible research, a closely related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, has been identified as a key intermediate for this application. A Chinese patent discloses that N-methyl-4-(methylamino)-3-nitrobenzamide is utilized in the synthesis of benzimidazole derivatives specifically designed to treat alopecia and promote hair growth. This highlights the significance of the N-methyl-nitrobenzamide scaffold as a precursor for pharmacologically active compounds targeting hair-related conditions. The synthesis of such benzimidazole derivatives often involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the benzimidazole ring system. The N-methylamide moiety remains a crucial part of the final molecular structure, indicating its importance for the desired biological activity.
Applications as an Intermediate in Agrochemical Synthesis
The benzamide (B126) functional group is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. While specific data on this compound as a direct intermediate in the synthesis of commercial agrochemicals is limited in available literature, the broader class of nitrobenzamides serves as important precursors. For instance, the related compound 4-nitrobenzamide (B147303) is a valuable chemical intermediate used to produce 4-aminobenzamide. This resulting amino compound is a crucial building block in the synthesis of various industrial products, including light-resistant azo pigments, dyes, and polymeric materials. The established synthetic utility of 4-nitrobenzamide suggests a similar potential for its N-methylated counterpart in the production of specialized chemical compounds. The presence of the nitro group allows for facile chemical modification, primarily through reduction to an amino group, which can then be further functionalized to create a diverse range of molecules with potential bioactivity in agricultural applications.
Contribution to Supramolecular Chemistry Research
The study of supramolecular chemistry involves the investigation of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The specific contribution of this compound to this field is an area of ongoing research, with insights often drawn from the analysis of closely related compounds. For example, crystallographic studies of N-(4-methylphenylsulfonyl)-3-nitrobenzamide and N-(4-methylphenylsulfonyl)-4-nitrobenzamide reveal key structural features that are likely pertinent to this compound.
In these related structures, the dihedral angle between the two aromatic rings is a significant parameter, with the introduction of a nitro group to the benzoyl ring leading to an increase in this angle. The molecules are observed to form inversion dimers in the crystal lattice through intermolecular N-H···O hydrogen bonds. This self-assembly into dimeric structures is a fundamental concept in supramolecular chemistry.
Table 1: Crystallographic Data of a Related Nitrobenzamide Derivative
| Parameter | Value |
| Compound | N-(4-Methylphenylsulfonyl)-3-nitrobenzamide |
| Molecular Formula | C₁₄H₁₂N₂O₅S |
| Crystal System | Monoclinic |
| Dihedral Angle between Aromatic Rings | 86.29 (1)° |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonds |
Data sourced from a study on N-(4-Methylphenylsulfonyl)-3-nitrobenzamide.
Role of Amides in Anion Sensor Technology
Amide functional groups are frequently employed as hydrogen bond donors in the design of synthetic receptors for anion recognition and sensing. The development of anion sensor technology is crucial for applications in environmental monitoring, biological imaging, and industrial process control. The fundamental principle behind amide-based anion sensors is the formation of hydrogen bonds between the N-H protons of the amide and the target anion. This interaction can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence.
The efficacy of an amide-based receptor is influenced by several factors, including the acidity of the N-H protons and the geometric arrangement of the hydrogen bond donors. In the case of this compound, the electron-withdrawing nature of the para-nitro group increases the acidity of the amide proton, making it a more effective hydrogen bond donor. This enhanced acidity could potentially lead to stronger binding interactions with anions.
Research into amidosquaramides, which contain a similar amide linkage, has shown that intramolecular hydrogen bonding can play a significant role in anion recognition. These internal interactions can influence the conformation of the receptor and its ability to bind external anions. Therefore, in designing an anion sensor based on this compound, consideration of both its hydrogen bonding capability and its conformational preferences would be essential.
Potential for Dual Agrochemical-Pharmacological Applications
The structural motifs present in many pharmacologically active compounds are often also found in agrochemicals, leading to the possibility of dual-application molecules. Benzamide derivatives, as a class, are a prime example of this phenomenon, exhibiting a wide spectrum of biological activities in both medicine and agriculture. Benzimidazoles, which can be synthesized from nitrobenzamide precursors, are another class of compounds known for their extensive applications in both sectors.
Pharmacologically, benzamide derivatives have been investigated for a multitude of uses, including as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. In agriculture, they are utilized to protect crops from fungal and microbial pathogens.
The potential for a compound like this compound to serve as a precursor for dual-application agents is rooted in its versatile chemical structure. The nitrobenzamide core can be elaborated into a variety of derivatives with tailored properties. For example, by modifying the substituents on the aromatic ring or by transforming the amide and nitro functionalities, it is possible to fine-tune the biological activity of the resulting molecules to target specific enzymes or receptors in either pathogenic microbes, agricultural pests, or human disease pathways. This dual-use potential makes the this compound scaffold an attractive starting point for integrated drug and pesticide discovery programs, aiming to develop compounds that are both effective and potentially have a lower environmental impact through more targeted activity.
Future Directions and Emerging Research Opportunities
Exploration of Novel and Sustainable Synthetic Pathways for the Compound
Traditional synthesis of N-Methyl-4-nitrobenzamide often involves reacting 4-nitrobenzoic acid with methylamine (B109427), a process that typically requires converting the acid to a more reactive form like 4-nitrobenzoyl chloride using corrosive reagents such as thionyl chloride. Future research is increasingly focused on developing greener, safer, and more efficient synthetic routes.
Emerging sustainable trends in organic synthesis that could be applied to this compound include:
Mechanochemistry: This solvent-free approach uses mechanical force, such as ball milling, to drive chemical reactions. It offers an environmentally friendly pathway that can lead to high-yield products, as has been demonstrated in the synthesis of related amide compounds. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov This technique could be optimized for the amidation of 4-nitrobenzoic acid or its derivatives.
Green Solvents and Catalysts: Replacing harsh organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or supercritical CO2 is a key goal. nih.govnih.gov For instance, catalytic systems involving polyethylene glycol have been used to produce 4-nitrobenzamide (B147303), suggesting a viable path for its N-methylated counterpart. google.com
Alternative Reagents: The use of toxic and hazardous methylating agents is a significant concern. nih.gov Research into benign alternatives, such as dimethyl carbonate (DMC), could provide a safer method for the N-methylation step in the synthesis of related compounds. nih.gov
These modern synthetic strategies aim to improve yield and purity while minimizing environmental impact and production costs.
| Synthesis Approach | Key Features | Potential Advantages for this compound |
| Mechanochemistry | Solvent-free, uses mechanical force (ball milling) | Reduced solvent waste, potential for higher efficiency, safer. mdpi.com |
| Microwave-Assisted | Rapid heating, shorter reaction times | Increased reaction speed, lower energy consumption. nih.gov |
| Green Catalysis | Use of catalysts like polyethylene glycol (PEG) | Avoids corrosive reagents, more sustainable process. nih.govgoogle.com |
| Benign Reagents | Replacing hazardous chemicals (e.g., thionyl chloride, toxic methylating agents) with safer alternatives (e.g., dimethyl carbonate). nih.gov | Improved safety profile, reduced environmental impact. nih.gov |
Deeper Mechanistic Elucidation of Complex Biological Interactions
While the nitroaromatic scaffold is present in many bioactive molecules, a detailed understanding of the specific biological mechanisms of this compound is still an area ripe for exploration. Future research will likely focus on moving beyond preliminary activity screens to pinpoint molecular targets and pathways.
Key research opportunities include:
Target Identification: A crucial step is to identify the specific enzymes, receptors, or cellular pathways that this compound interacts with. Research on structurally similar nitrobenzamides provides promising leads. For example, certain nitrobenzamides have shown potential as antitubercular agents by inhibiting the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.govmdpi.com Investigating whether this compound or its analogues act on this or other microbial targets is a logical next step.
Understanding the Role of the Nitro Group: The nitro group is known to be a pharmacophore that can undergo redox reactions within cells, potentially leading to the release of reactive nitrogen species or the disruption of oxidative stress mechanisms. mdpi.comnih.gov Deeper investigation is needed to determine if its activity stems from such redox cycling or if it acts as a key binding element to a biological target.
Rational Design of New Analogues with Enhanced or Tuned Bioactivities
A significant future direction involves using this compound as a scaffold for the rational design of new chemical entities with improved potency, selectivity, and therapeutic properties. By systematically modifying its structure, researchers can fine-tune its biological activity for various applications.
Promising strategies for analogue design include:
Substitution on the Aromatic Ring: The introduction of different functional groups onto the benzamide (B126) ring can drastically alter bioactivity. Studies on related compounds have shown that adding electron-donating (e.g., -CH3) or electron-withdrawing (e.g., -NO2, -CF3) groups can enhance inhibitory activity against specific enzymes. nih.govnih.gov
Modification of the N-Alkyl Group: Varying the length and nature of the alkyl group attached to the amide nitrogen can impact properties like lipophilicity and, consequently, biological activity. A systematic exploration of N-alkyl nitrobenzamides has been a fruitful strategy in the search for new antitubercular agents. nih.gov
Exploring Different Therapeutic Areas: Analogues of N-methylbenzamide have been designed and investigated for diverse therapeutic targets, including as neurokinin-2 (NK2) receptor antagonists and as potential antidiabetic agents that inhibit α-glucosidase and α-amylase. nih.govjohnshopkins.edu This demonstrates the versatility of the core structure and suggests that new analogues of this compound could be designed and screened for a wide range of biological activities.
| Analogue Design Strategy | Example Modification | Potential Outcome | Supporting Research Area |
| Ring Substitution | Add chloro, sulfamoyl, or additional nitro groups | Tune electronic properties, enhance enzyme inhibition | Antidiabetic Agents nih.gov |
| N-Alkyl Group Variation | Replace methyl with longer alkyl chains (C4-C16) | Alter lipophilicity and antitubercular activity | Antitubercular Agents nih.gov |
| Isomeric Variation | Move nitro group to meta or ortho positions | Change binding geometry and target specificity | Neurokinin-2 Antagonists johnshopkins.edu |
Advanced Computational Studies for Predictive Modeling and Drug Design
In silico methods are becoming indispensable in modern drug discovery and chemical research. Applying advanced computational techniques to this compound and its derivatives can accelerate the design-synthesis-testing cycle, reduce costs, and provide deep molecular insights.
Future computational research should focus on:
Molecular Docking and Dynamics: As demonstrated with related nitrobenzamide derivatives, molecular docking and molecular dynamics (MD) simulations can be used to predict how these compounds bind to specific protein targets. nih.gov These simulations can elucidate the key intermolecular interactions responsible for biological activity and guide the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between chemical structure and biological activity. manchester.ac.uk By developing robust QSAR models for a series of this compound analogues, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Machine Learning and AI: Modern approaches utilizing machine learning (ML) and artificial intelligence (AI) can overcome the limitations of traditional QSAR, especially when dealing with complex, non-linear datasets. manchester.ac.uk Techniques like transfer learning can leverage knowledge from existing large datasets to improve predictive accuracy for smaller, specific datasets of nitrobenzamide analogues. manchester.ac.uk
ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. nih.gov Applying these predictive models to virtual libraries of this compound analogues can help identify candidates with favorable drug-like properties.
Multidisciplinary Research Bridging Organic Chemistry, Biochemistry, and Medicinal Science
The ultimate realization of the potential of this compound and its future analogues will depend on a highly collaborative, multidisciplinary approach. The isolated efforts of specialists are insufficient to navigate the complex path from chemical synthesis to potential therapeutic application.
Future progress will be driven by the integration of:
Organic Chemistry: To develop innovative and sustainable methods for synthesizing the parent compound and diverse libraries of its analogues. mdpi.comnih.gov
Biochemistry and Microbiology: To perform in vitro and cell-based assays that elucidate mechanisms of action, identify biological targets, and quantify biological activity against pathogens or enzymes. nih.govnih.gov
Medicinal Science and Pharmacology: To conduct crucial studies on cytotoxicity, metabolic stability, and pharmacokinetic profiles, which are essential for evaluating the therapeutic potential and safety of these compounds. nih.gov
This synergistic approach ensures that synthetic efforts are guided by biological insights and that promising compounds are advanced through a rigorous preclinical evaluation pipeline. The convergence of these fields will be the engine for translating fundamental chemical knowledge about this compound into tangible scientific and potentially therapeutic outcomes.
Q & A
Q. What are the established synthetic routes for N-Methyl-4-nitrobenzamide, and how can reaction purity be optimized?
this compound is typically synthesized via bromination or acylation reactions. A high-yield method involves reacting the parent benzamide derivative with acetyl hypobromite under controlled conditions (e.g., ambient temperature, dark environment), achieving 99% yield for intermediates like N-Bromo-N-methyl-4-nitrobenzamide . Purity optimization requires recrystallization from acetone-water mixtures and validation via HPLC (≥95% purity thresholds) . For nitrobenzamide derivatives, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended to isolate pure products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- UV-Vis spectroscopy : Detects electronic transitions (e.g., nitrobenzamide derivatives show λmax ~268 nm in dioxane) .
- 1H/13C NMR : Confirms methyl and nitro group positions (e.g., methyl singlet at δ ~3.0 ppm, aromatic protons at δ ~7.5–8.5 ppm) .
Q. How can researchers validate the crystallinity and structural integrity of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsion angles, critical for confirming the nitro and methyl substituents’ positions . For twinned crystals or low-resolution data, SHELXPRO can interface with macromolecular refinement tools .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact the reactivity of this compound in medicinal chemistry applications?
Introducing halogens (e.g., chlorine at the phenyl ring) enhances electrophilicity and binding affinity to biological targets. For example, N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide exhibits altered electronic properties compared to the parent compound, which can be modeled via DFT calculations to predict bioactivity . Comparative studies of trifluoromethyl or cyano derivatives (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) suggest improved metabolic stability and lipophilicity for drug design .
Q. What methodologies resolve contradictions in reaction yields for nitrobenzamide derivatives under varying conditions?
Discrepancies in yields (e.g., 85–101% bromination efficiency) arise from solvent polarity, temperature, and reagent purity. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, using continuous flow reactors for nitrobenzamide synthesis improves reproducibility by minimizing side reactions . Data cross-validation with GC-MS or LC-MS is recommended to confirm product identity .
Q. How can computational tools enhance the design of nitrobenzamide-based probes for enzyme inhibition studies?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes of this compound derivatives to enzyme active sites. For instance, pyrimidine-substituted benzamides (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide) show strong interactions with kinase ATP-binding pockets, validated via in vitro IC50 assays .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound Derivatives
Q. Table 2: Spectroscopic Benchmarks for Structural Confirmation
| Technique | Diagnostic Signal | Compound Example | Source |
|---|---|---|---|
| IR | Nitro stretch at 1520 cm⁻¹ | N-Bromo-N-methyl-4-nitrobenzamide | |
| UV-Vis | λmax 268 nm (dioxane) | Nitrobenzamide derivatives | |
| 1H NMR | Methyl singlet at δ 3.0 ppm | This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
